![molecular formula C21H24N2S2 B2621668 2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1223769-99-0](/img/structure/B2621668.png)
2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene, also known as DMTBD, is a novel compound that has attracted the attention of the scientific community due to its potential therapeutic applications. DMTBD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit potent antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of microbial cells, leading to their death .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with the normal functioning of microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to elucidate the mechanism of action of this compound and its potential use in combination therapies for cancer and viral infections.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized to produce high yields of this compound with good purity. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and it has also been investigated for its potential use as a fluorescent probe. However, further studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Synthesemethoden
The synthesis of 2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene involves the reaction of 2,5-dimethylbenzenethiol with 2-thienylamine in the presence of a Lewis acid catalyst. The resulting product is a spirocyclic compound that has a diazaspiro[4.5]deca-1,3-diene core structure. The synthesis method has been optimized to produce high yields of this compound with good purity.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S2/c1-15-8-9-16(2)17(13-15)14-25-20-19(18-7-6-12-24-18)22-21(23-20)10-4-3-5-11-21/h6-9,12-13H,3-5,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYAEOHUNMCKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)
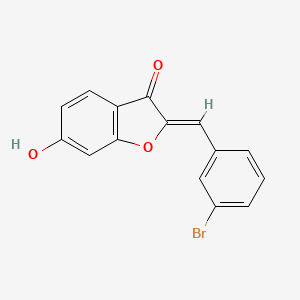

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)
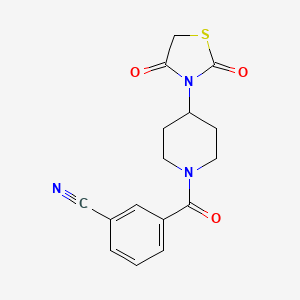
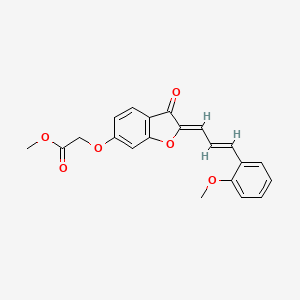
![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)
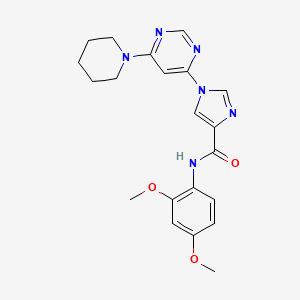
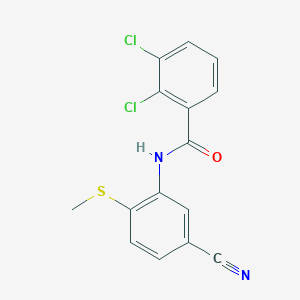
![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2621608.png)